2,5-Dichloro-3'-morpholinomethyl benzophenone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, as seen in the synthesis of a polyheterocyclic compound involving morpholine and benzophenone derivatives . Similarly, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from a starting agent through bromination, amination, cyclization, and acidification indicates a complex synthesis pathway that could be analogous to the synthesis of 2,5-Dichloro-3'-morpholinomethyl benzophenone .
Molecular Structure Analysis
The molecular structure of compounds related to 2,5-Dichloro-3'-morpholinomethyl benzophenone can be characterized using various spectroscopic techniques such as NMR, FT-IR, and HRMS . The solid-state structures of solvates of a morpholine-containing compound have been analyzed, indicating that the morpholine moiety can influence the overall conformation of the molecule .
Chemical Reactions Analysis
The reactivity of morpholine with electron acceptors has been studied, suggesting that morpholine can form complexes through electron donor-acceptor interactions . Additionally, the synthesis of novel morpholine conjugated benzophenone analogues and their evaluation against neoplastic development implies that such compounds can participate in biological interactions and possess potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and structural analysis. For instance, the influence of solvent properties on the kinetics of proton-transfer complexes involving morpholine has been discussed . The physicochemical properties of heterocycles structurally related to benzophenone have been elucidated through cyclic voltammetry and UV-vis spectra .
Scientific Research Applications
Photochemical Properties and Applications
2,5-Dichloro-3'-morpholinomethyl benzophenone (BP) exhibits unique photochemical properties, particularly useful in biological and bioorganic chemistry, as well as material science. Upon excitation, BP forms a biradicaloid triplet state, enabling hydrogen atom abstraction from C-H bonds and subsequent formation of stable covalent C-C bonds. This property facilitates various applications, including binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. BP's low reactivity to water, stability in ambient light, and easy excitation at 365 nm enhance its practicality. The availability of BP-containing building blocks and reagents further promotes its widespread use (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Applications in Polymer Science
In polymer science, 2,5-Dichloro-3'-morpholinomethyl benzophenone derivatives are key in synthesizing high molecular weight polymers. These polymers, synthesized via nickel-catalyzed coupling polymerization, display remarkable organosolubility and thermal stability. Post-sulfonation of these polymers introduces sulfonic acid moieties, contributing to high proton conductivity, a critical attribute for applications like proton exchange membranes in fuel cells (Ghassemi & Mcgrath, 2004).
Applications in Antitumor Research
Morpholino and thiomorpholino benzophenone derivatives, including 2,5-Dichloro-3'-morpholinomethyl benzophenone, have been studied for their antitumor activities. These compounds exhibit potent cytotoxicity against specific leukemia and lung carcinoma cells, with some derivatives showing significant antitumor effects in animal models. This highlights the potential of BP derivatives in the development of anticancer drugs (Kumazawa, Hirotani, Burford, Kawagoe, Miwa, Mitsui, & Ejima, 1997).
Environmental and Toxicological Studies
Environmental and toxicological studies of benzophenone derivatives, including BP, focus on their presence in aquatic environments and potential impacts on human health. Research on BP-3, a derivative of BP, shows its widespread use as a sunscreen agent, raising concerns about its penetration into skin and environmental persistence. Studies on BP-3's stability, transformation, and toxicity in water treatment processes are crucial for understanding its environmental impact and guiding regulations on its use (Zhuang, Žabar, Grbović, Dolenc, Yao, Tišler, & Trebše, 2013).
Safety And Hazards
properties
IUPAC Name |
(2,5-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-15-4-5-17(20)16(11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHKURVKQCMRLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643106 |
Source
|
Record name | (2,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3'-morpholinomethyl benzophenone | |
CAS RN |
898792-22-8 |
Source
|
Record name | Methanone, (2,5-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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